2-Chloro-6-nitrotoluene
Overview
Description
2-Chloro-6-nitrotoluene is an organic compound with the molecular formula C7H6ClNO2 . It is a derivative of toluene, where the hydrogen atoms at the ortho positions to the methyl group are replaced by a chlorine and a nitro group . This compound is a low-melting solid with a melting point of approximately 37°C . It is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-6-nitrotoluene typically involves the chlorination of ortho-nitrotoluene. The process includes the following steps :
Reactants: Ortho-nitrotoluene is placed in a reaction kettle.
Catalyst Addition: A suitable catalyst, such as metallic tin, is added.
Chlorination: Chlorine gas is introduced at a temperature range of 25-85°C.
Reaction Monitoring: The reaction is monitored until the ortho-nitrotoluene content is reduced to 8-12%.
Cooling and Rectification: The reaction mixture is cooled, and the product is separated by rectification.
Industrial Production Methods: In industrial settings, the process is optimized to increase the yield of this compound. The use of specific catalysts and controlled reaction conditions can improve the proportion of the desired product to about 65%, reducing production costs and energy consumption .
Chemical Reactions Analysis
2-Chloro-6-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction of the nitro group can yield 2-chloro-6-aminotoluene.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic medium are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: 2-Chloro-6-nitrobenzoic acid.
Reduction: 2-Chloro-6-aminotoluene.
Substitution: Various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-nitrotoluene is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitrotoluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of different derivatives with varying biological activities .
Comparison with Similar Compounds
2-Chloro-6-nitrotoluene can be compared with other nitrotoluene derivatives such as:
- 4-Chloro-2-nitrotoluene
- 5-Chloro-2-nitrotoluene
- 2-Nitrotoluene
Uniqueness:
- Position of Substituents: The unique positioning of the chlorine and nitro groups in this compound imparts distinct chemical properties and reactivity compared to its isomers .
- Reactivity: The ortho positioning of the substituents can influence the compound’s reactivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-chloro-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSNRORTQRKCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041263 | |
Record name | 1-Chloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-42-1 | |
Record name | 1-Chloro-2-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-6-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLORO-6-NITROTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49147 | |
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Record name | Benzene, 1-chloro-2-methyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-6-NITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEZ013857X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical transformations 2-chloro-6-nitrotoluene can undergo?
A1: this compound serves as a versatile precursor for synthesizing various compounds. Key transformations include:
- Catalytic Hydrogenation: This reaction facilitates the reduction of the nitro group to an amine, yielding 3-chloro-2-methylaniline. Research has explored the kinetics of this process using a palladium/carbon catalyst, demonstrating high selectivity with minimal dehalogenation [].
- Oxidation: Using nitric acid as an oxidant, this compound can be converted to 2-chloro-6-nitrobenzoic acid. This reaction typically employs sulfuric acid and vanadium pentoxide to achieve optimal conversion [].
- Chlorination: Studies have investigated the liquid-phase chlorination of this compound, revealing the influence of reaction temperature and molecular structure on the process. Notably, under specific conditions, complete substitution of the nitro group by chlorine is achievable [].
Q2: What are the applications of this compound in organic synthesis?
A: This compound serves as a key starting material for synthesizing various biologically active molecules. One notable example is the synthesis of 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters []. These compounds exhibit potent plant growth-regulating properties, including:
- Elongation Activity: 4-Cl-IAA and its esters demonstrate significant elongation activity in Avena coleoptiles, surpassing the activity of indole-3-acetic acid [].
- Root Growth Modulation: These compounds can both inhibit hypocotyl growth and stimulate lateral root formation in specific plant species [].
Q3: Have there been any studies on the photodissociation dynamics of this compound?
A: While specific details aren't available in the provided abstracts, one study mentions investigating the photodissociation dynamics of this compound in the gas phase using laser-induced fluorescence detection of OH radicals []. This suggests research interest in understanding the compound's behavior upon light exposure, which could be relevant to atmospheric chemistry or photochemical applications.
Q4: What synthetic routes are available for producing 2-chloro-6-amino-benzoic acid from this compound?
A: A novel method for synthesizing 2-chloro-6-amino-benzoic acid from this compound has been reported, involving the following steps []:
Q5: Can this compound be used to synthesize fluorinated aromatic compounds?
A: Yes, this compound serves as a precursor for synthesizing 2-chloro-6-fluorotoluene []. The synthesis involves a two-step process:
- Reduction: this compound is reduced to 3-chloro-2-methylaniline using iron powder in a ferrous chloride solution [].
- Diazotization and Fluorination: 3-chloro-2-methylaniline undergoes diazotization followed by reaction with fluoroboric acid to form a diazonium salt. Subsequent decomposition of this salt at 140°C yields 2-chloro-6-fluorotoluene [].
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